molecular formula C19H19NO3S B12122820 [(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine

[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine

Cat. No.: B12122820
M. Wt: 341.4 g/mol
InChI Key: LXTPJZXHXXWANG-UHFFFAOYSA-N
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Description

[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine is a complex organic compound that features a sulfonyl group attached to a naphthyl ring and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine typically involves a multi-step process. One common method includes the sulfonation of 4-methoxynaphthalene followed by the introduction of the 4-methylphenylmethylamine group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to maintain product consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine exerts its effects involves interactions with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the naphthyl and methylphenyl groups may interact with various biological receptors or enzymes, influencing their activity and function.

Comparison with Similar Compounds

[(4-Methoxynaphthyl)sulfonyl][(4-methylphenyl)methyl]amine can be compared to other sulfonyl-containing compounds such as:

    Ditosylamine: Similar in structure but lacks the naphthyl group.

    4-Methyl-N-(phenyl-λ3-iodaneylidene)benzenesulfonamide: Contains a different substituent on the sulfonyl group.

    2-(4-Methylsulfonylphenyl)indole derivatives: Used for their anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

4-methoxy-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C19H19NO3S/c1-14-7-9-15(10-8-14)13-20-24(21,22)19-12-11-18(23-2)16-5-3-4-6-17(16)19/h3-12,20H,13H2,1-2H3

InChI Key

LXTPJZXHXXWANG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Origin of Product

United States

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